

# An In-depth Technical Guide to the Chemical Properties of Sodium Thiosalicylate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Sodium thiosalicylate

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## Introduction

**Sodium thiosalicylate**, the sodium salt of 2-mercaptobenzoic acid, is an organic compound with established analgesic and anti-inflammatory properties.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of its chemical properties, including its structure, stability, and reactivity. Detailed experimental protocols and visualizations of its relevant biological signaling pathways are presented to support its application in research and drug development.

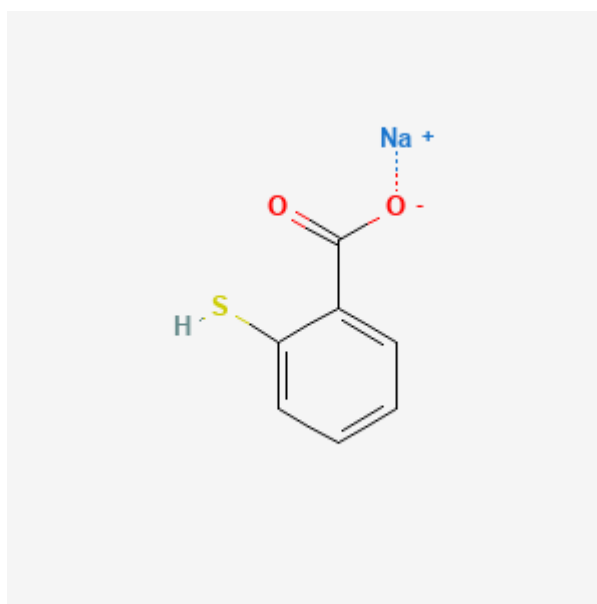
## Chemical and Physical Properties

**Sodium thiosalicylate** is a white to off-white crystalline powder. It is known to be sensitive to air and light.<sup>[2]</sup> Key identifying information is summarized in Table 1.

Table 1: Identification of **Sodium Thiosalicylate**

Identifier	Value
IUPAC Name	sodium 2-sulfanylbenzoate[3]
Synonyms	Sodium 2-mercaptobenzoate, Thiosalicylic acid sodium salt[2][4]
CAS Number	134-23-6[4]
Molecular Formula	C <sub>7</sub> H <sub>5</sub> NaO <sub>2</sub> S[4]
Molecular Weight	176.16 g/mol [4]

Chemical Structure



A summary of the available physicochemical properties for **sodium thiosalicylate** and its parent compound, thiosalicylic acid, is provided in Table 2. It is important to note that specific quantitative data for **sodium thiosalicylate**, such as its melting point and solubility, are not readily available in the literature, likely due to its tendency to decompose. The data for thiosalicylic acid are therefore provided as a close reference.

Table 2: Physicochemical Properties

Property	Value	Notes
Melting Point	162-165 °C (for thiosalicylic acid)[5]	Sodium thiosalicylate is expected to decompose upon heating.
pKa	4.05 (for thiosalicylic acid at 20°C)[5]	This value corresponds to the dissociation of the carboxylic acid proton.
Solubility	Soluble in water[6]	Quantitative solubility data in water and organic solvents is not well-documented. Thiosalicylic acid is slightly soluble in hot water and freely soluble in glacial acetic acid and alcohol.[5]
Appearance	White to orange to green powder to crystal	
Stability	Air and light sensitive[2]	The thiol group is susceptible to oxidation.

## Reactivity and Stability

### Oxidation

The thiol group in **sodium thiosalicylate** is susceptible to oxidation. Exposure to air can lead to the formation of the disulfide, 2,2'-dithiosalicylic acid. This reactivity is a key consideration for its storage and handling, which should be done under an inert atmosphere and protected from light.

### Thermal Decomposition

While a specific decomposition temperature for **sodium thiosalicylate** is not well-documented, studies on related sodium carboxylate salts suggest that thermal decomposition can lead to the formation of various products. Techniques such as Thermogravimetric Analysis (TGA) coupled

with Mass Spectrometry (MS) would be required to identify the specific decomposition products of **sodium thiosalicylate**.<sup>[7]</sup>

## Photochemical Stability

**Sodium thiosalicylate** is a photosensitive compound.<sup>[8]</sup> Exposure to ultraviolet (UV) radiation can induce photodecomposition, potentially leading to the formation of various degradation products. The exact nature of these products would require further investigation using techniques like photolysis followed by chromatographic and spectroscopic analysis.<sup>[9]</sup>

## Reaction with Heavy Metals

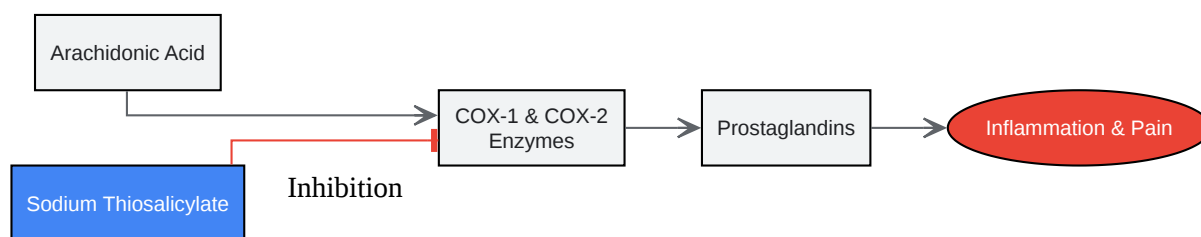
The thiol group in thiosalicylate can chelate heavy metal ions. This property is utilized in the design of materials for the removal of heavy metals from industrial waste.<sup>[10]</sup>

## Biological Activity and Signaling Pathways

**Sodium thiosalicylate** functions as a non-steroidal anti-inflammatory drug (NSAID).<sup>[1][2]</sup> Its mechanism of action involves the modulation of key inflammatory signaling pathways.

### Cyclooxygenase (COX) Inhibition

A primary mechanism of action for **sodium thiosalicylate** is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.<sup>[1][2]</sup>

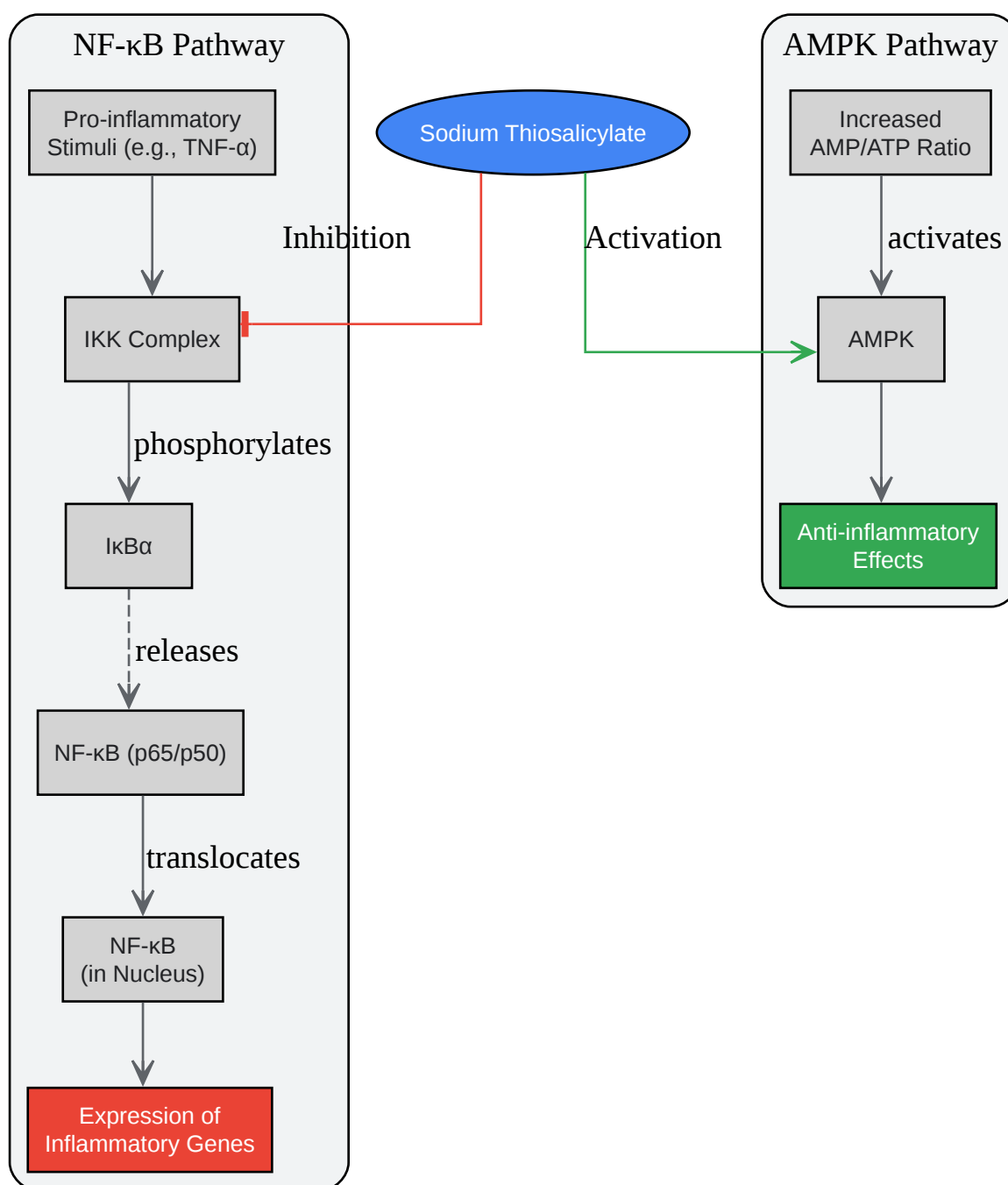


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Caption: Inhibition of the Cyclooxygenase (COX) Pathway by **Sodium Thiosalicylate**.

## Modulation of NF- $\kappa$ B and AMPK Signaling Pathways

**Sodium thiosalicylate** has also been shown to modulate other key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF- $\kappa$ B) and AMP-activated protein kinase (AMPK) pathways. By inhibiting the NF- $\kappa$ B pathway, it can reduce the expression of pro-inflammatory genes. Its activation of the AMPK pathway may also contribute to its anti-inflammatory effects.



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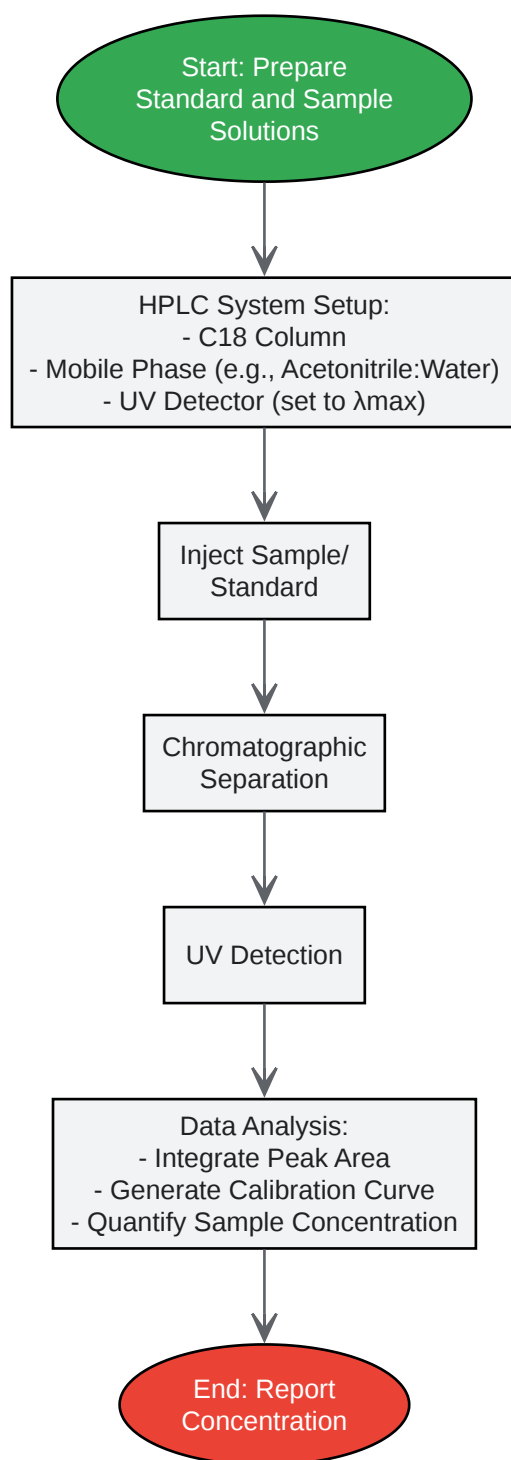
Caption: Modulation of NF- $\kappa$ B and AMPK Signaling Pathways by **Sodium Thiosalicylate**.

## Experimental Protocols

The following are detailed methodologies for key experiments related to the characterization and activity of **sodium thiosalicylate**.

### Protocol for Quantitative Analysis by HPLC-UV

This protocol outlines a general method for the quantitative analysis of **sodium thiosalicylate** in a solution.



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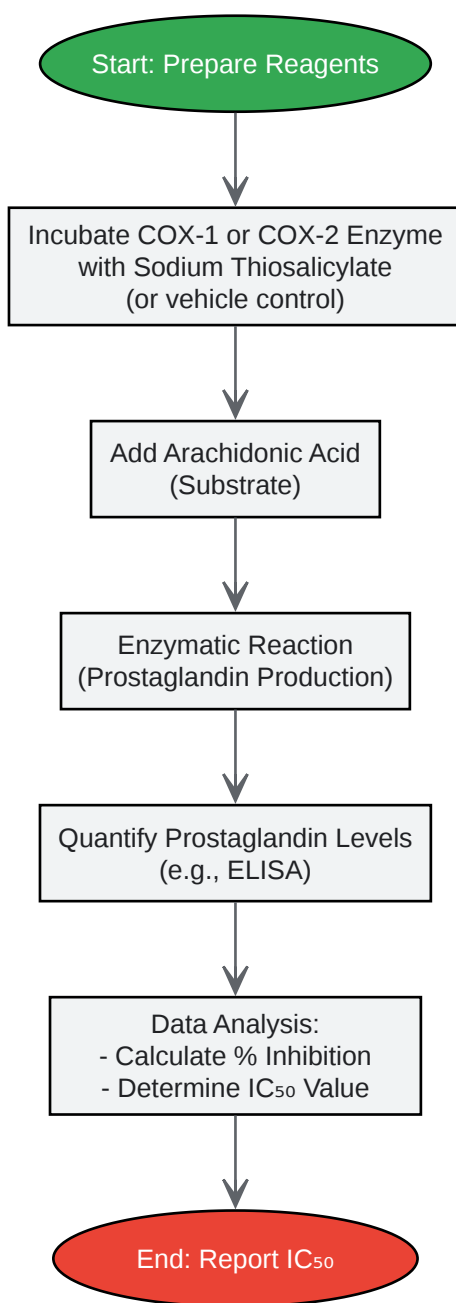
Caption: Workflow for Quantitative Analysis of **Sodium Thiosalicylate** by HPLC-UV.

Methodology:

- Preparation of Mobile Phase: A suitable mobile phase, such as a mixture of acetonitrile and water with a buffer (e.g., phosphate buffer) to control pH, should be prepared, filtered, and degassed. The optimal ratio will need to be determined empirically.
- Preparation of Standard Solutions: Accurately weigh a known amount of **sodium thiosalicylate** reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by serial dilution of the stock solution.
- Preparation of Sample Solution: Dissolve the sample containing **sodium thiosalicylate** in the mobile phase to a concentration that falls within the range of the calibration standards.
- Chromatographic Conditions:
  - Column: A C18 reverse-phase column is typically suitable.
  - Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
  - Injection Volume: 10-20  $\mu$ L.
  - Detection: Set the UV detector to the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) for **sodium thiosalicylate**, which should be determined by scanning a standard solution.
- Analysis: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. Inject the sample solution and determine its concentration from the calibration curve.

## Protocol for In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of **sodium thiosalicylate** on COX-1 and COX-2 enzymes.[\[11\]](#)



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Caption: Experimental Workflow for In Vitro COX Inhibition Assay.

Methodology:

- Reagents: Obtain purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection kit for a specific prostaglandin (e.g., PGE<sub>2</sub> ELISA kit).

- Incubation: In a multi-well plate, pre-incubate the COX enzyme (either COX-1 or COX-2) with various concentrations of **sodium thiosalicylate** or a vehicle control for a specified time at 37°C.
- Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
- Reaction Termination: After a set incubation period, stop the reaction (e.g., by adding a quenching solution).
- Quantification: Measure the amount of prostaglandin produced in each well using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
- Data Analysis: Calculate the percentage of COX inhibition for each concentration of **sodium thiosalicylate** compared to the vehicle control. Determine the half-maximal inhibitory concentration (IC<sub>50</sub>) value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

## Conclusion

This technical guide provides a detailed overview of the chemical properties of **sodium thiosalicylate**, with a focus on its physicochemical characteristics, reactivity, and biological mechanisms of action. The provided experimental protocols and pathway diagrams are intended to serve as valuable resources for researchers and professionals in the fields of chemistry and drug development, facilitating further investigation and application of this compound. While key data has been compiled, further experimental validation of some properties, such as quantitative solubility and decomposition products, is recommended for specific applications.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Sodium Thiosalicylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085810#what-are-the-chemical-properties-of-sodium-thiosalicylate]

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